Cephradine Monohydrate

Description

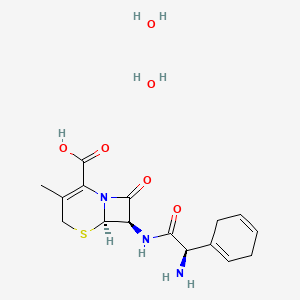

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNPSPMQGXQSET-CYJZLJNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860560 | |

| Record name | Cephradine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31828-50-9, 75975-70-1 | |

| Record name | Cephradine dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephradine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075975701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephradine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHRADINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUC0D71IZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Cephradine Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and quality control activities by providing key data, experimental methodologies, and a deeper understanding of the molecule's behavior.

General Information

Cephradine is a semi-synthetic, broad-spectrum antibiotic effective against a range of Gram-positive and some Gram-negative bacteria. Its monohydrate form is a common crystalline state used in pharmaceutical formulations.

Appearance: White to off-white crystalline powder.[1] Small, colorless crystals have also been described.[2]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 75975-70-1 | [3] |

| Molecular Formula | C₁₆H₁₉N₃O₄S·H₂O | [3] |

| Molecular Weight | 367.42 g/mol | [3] |

| Property | Value | Source |

| Melting Point | 140-142 °C (with decomposition) | [2] |

| pKa₁ (Carboxylic Acid) | ~2.6 | [2] |

| pKa₂ (Amine) | ~7.3 | [2] |

| LogP | -1.50 | [2] |

| Solvent | Solubility | Source |

| Water | 4 mg/mL (10.88 mM) at 25°C; Sparingly soluble | [3] |

| 0.12 N HCl | Soluble (used as dissolution medium) | [4] |

| Propylene Glycol | Soluble | [2] |

| Methanol | Slightly Soluble | |

| Ethanol | Very slightly soluble | [1] |

| Acetone | Slightly Soluble | [2] |

| Chloroform | Practically insoluble | [1] |

| Ether | Practically insoluble | [1] |

| Benzene | Insoluble | [2] |

| Hexane | Insoluble | [2] |

| DMSO | Insoluble | [3] |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of this compound.

Solubility Determination

Method: Dynamic Laser Monitoring Technique[5]

This method can be employed to determine the solubility of this compound as a function of pH and temperature.

-

Sample Preparation: Prepare a suspension of this compound in the desired solvent system (e.g., water, buffers of varying pH).

-

Apparatus: Utilize a system equipped with a laser monitoring device capable of detecting the dissolution of solid particles in a solution. The system should also have precise temperature control.

-

Procedure:

-

Place the sample suspension in the measurement cell.

-

Stir the suspension continuously to ensure homogeneity.

-

Gradually increase the temperature or vary the pH of the solution.

-

The laser monitoring system detects the point at which all solid particles have dissolved, which corresponds to the saturation solubility at that specific condition.

-

Repeat the measurement at different temperatures and pH values to generate a solubility profile.

-

Melting Point Determination

Method: Capillary Melting Point Method (as per USP <741>)[6]

-

Sample Preparation: Finely powder the this compound sample. Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[6]

-

Apparatus: Use a calibrated melting point apparatus.

-

Procedure:

-

Place the capillary tube containing the sample into the heating block of the apparatus.

-

Heat the block at a controlled rate, typically 1 °C/minute, especially when approaching the expected melting point.[6]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range. For this compound, decomposition is observed.

-

pKa Determination

Method: Potentiometric Titration[7][8][9][10]

-

Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent, typically purified water, to a known concentration (e.g., 1 mM).[10] The solubility should be at least 10⁻⁴ M for this method to be effective.[8]

-

Apparatus: Use a calibrated pH meter with a suitable electrode and a burette for the addition of the titrant.

-

Procedure:

-

Place the sample solution in a thermostated vessel and stir continuously.

-

If determining the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). If determining the basic pKa, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa values can be determined from the titration curve. The pH at the half-equivalence point is equal to the pKa. Alternatively, the inflection points of the first derivative of the titration curve correspond to the equivalence points, and the pKa can be calculated from these points.

-

High-Performance Liquid Chromatography (HPLC) Assay

Method: Reversed-Phase HPLC[11][12]

This method is suitable for the quantification of Cephradine and its related substances.

-

Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration.[11]

-

Sample Solution: Prepare the sample to be analyzed by dissolving it in the same diluent to a concentration within the linear range of the method.

-

-

Chromatographic Conditions (Example): [11]

-

Column: Accucore aQ, 2.6 µm, 50 mm × 2.1 mm

-

Mobile Phase A: 25 mM Ammonium acetate pH 5.0

-

Mobile Phase B: Acetonitrile

-

Gradient/Isocratic: 95% A: 5% B (Isocratic)

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 50 °C

-

Injection Volume: 1 µL

-

Detection: UV at 254 nm

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and determine the peak areas for Cephradine.

-

Calculate the concentration of Cephradine in the sample by comparing its peak area to that of the standard.

-

Visualizations

Mechanism of Action

Cephradine, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Caption: Mechanism of action of Cephradine.

Experimental Workflow: Physicochemical Characterization

A typical workflow for the physicochemical characterization of a this compound raw material sample.

Caption: Physicochemical characterization workflow.

Experimental Workflow: HPLC Assay

A generalized workflow for the quantitative analysis of this compound using HPLC.

Caption: HPLC assay workflow for Cephradine.

References

- 1. scribd.com [scribd.com]

- 2. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound产品说明书 [selleck.cn]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. researchgate.net [researchgate.net]

- 6. thinksrs.com [thinksrs.com]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Crystallization of Cephradine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization processes for Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The document details both chemical and enzymatic synthesis routes and explores various crystallization techniques crucial for controlling the final product's physical properties. All quantitative data is presented in structured tables, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are provided to illustrate the synthesis pathways and experimental workflows.

Synthesis of Cephradine

Cephradine can be synthesized through two primary routes: traditional chemical synthesis and enzymatic synthesis. Both methods involve the acylation of the 7-aminodesacetoxycephalosporanic acid (7-ADCA) nucleus with a derivative of D-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid (D-dihydrophenylglycine).

Chemical Synthesis

Chemical synthesis of cephradine typically involves the use of organic solvents and protecting groups. One common method utilizes a mixed anhydride approach for the acylation of 7-ADCA.[1]

Experimental Protocol: Chemical Synthesis via Mixed Anhydride

-

Preparation of the Mixed Anhydride:

-

Preparation of 7-ADCA Solution:

-

7-ADCA is dissolved in a suitable solvent like N,N-Dimethylformamide (DMF) with the aid of a base (e.g., triethylamine) to form a soluble salt.[2]

-

-

Acylation Reaction:

-

The 7-ADCA solution is added to the mixed anhydride solution at a low temperature (e.g., -35°C) to initiate the coupling reaction.[4]

-

-

Hydrolysis:

-

Crystallization and Isolation:

A simplified workflow for the chemical synthesis of cephradine is depicted below.

Caption: Chemical Synthesis Workflow for Cephradine.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to chemical synthesis, operating in aqueous media under milder conditions. This method utilizes an immobilized enzyme, such as penicillin G acylase, to catalyze the acylation of 7-ADCA.[4][6]

Experimental Protocol: Enzymatic Synthesis

-

Reactant Preparation:

-

Dissolve 7-ADCA in distilled water with the addition of NaOH to achieve the desired concentration (e.g., 0.1 g in 2.5 ml of water).[7]

-

Prepare a solution of the acyl donor, such as D-phenyglycine methylester hydrochloride (CHDGME.HCl).[7]

-

Combine the reactant solutions and adjust the pH to the optimal range for the enzyme (e.g., pH 7.5) using a buffer solution (e.g., phosphate-citric acid buffer).[7]

-

-

Enzymatic Reaction:

-

Product Isolation:

-

After the reaction, separate the immobilized enzyme from the solution.

-

Proceed with the crystallization of this compound from the aqueous solution as described in the crystallization section.

-

The enzymatic synthesis pathway is illustrated in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. US20060189802A1 - Process for the preparation of cephradine - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. benthamopen.com [benthamopen.com]

- 6. Cefradine - Wikipedia [en.wikipedia.org]

- 7. [Enzymatic synthesis of cephradine] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Cephradine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Cephradine Monohydrate, a first-generation cephalosporin antibiotic, is susceptible to degradation under various environmental conditions, impacting its efficacy and potentially leading to the formation of related substances. A thorough understanding of its degradation pathways and the resulting byproducts is crucial for the development of stable formulations, the establishment of appropriate storage conditions, and the assurance of patient safety. This technical guide provides a comprehensive overview of the degradation of this compound, detailing its breakdown under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Hydrolytic Degradation

The hydrolysis of this compound is a primary degradation pathway, heavily influenced by pH. The molecule's stability is greatest in the pH range of 4 to 5, with degradation accelerating in more acidic or alkaline environments. The degradation generally follows pseudo-first-order kinetics.

Hydrolysis under Different pH Conditions

Acidic Conditions: Under acidic conditions, Cephradine is relatively stable. However, prolonged exposure to strong acids can lead to the hydrolysis of the β-lactam ring, a key structural feature for its antibacterial activity.

Neutral and Alkaline Conditions: In neutral and, more significantly, in alkaline solutions, the degradation of Cephradine is more pronounced. A key degradation pathway involves the intramolecular nucleophilic attack of the side-chain α-amino group on the β-lactam carbonyl. This process leads to the formation of diketopiperazine-type compounds. The hydrolysis proceeds via the opening of the β-lactam ring, followed by intramolecular amidation.

The degradation of cephradine in aqueous solutions follows pseudo-first-order kinetics, with the rate being significantly influenced by H2O and OH- catalysis. The pH-rate profile for cephradine's degradation shows a minimum at approximately pH 6.05.

A quantum chemical study on cephradine predicted that at a pH of 8.0, the degradation proceeds through the opening of the β-lactam ring followed by intramolecular amidation. The predicted rate constants were in reasonable agreement with experimental values.[1][2]

Quantitative Data for Hydrolytic Degradation

The following table summarizes the experimental and predicted hydrolysis rate constants (kH) for Cephradine at 298.15 K.

| pH | Experimental kH (s⁻¹) | Predicted log(kH) | Experimental Half-life (days) |

| 5.0 | - | - | 72 |

| 6.3 | - | - | - |

| 7.0 | - | - | - |

| 8.0 | - | - | - |

| 9.0 | - | - | 7 |

Data sourced from Zhang et al. (2015). Note: Specific experimental kH values at all pH points were not provided in the abstract.[1]

Proposed Hydrolysis Pathway of this compound

Oxidative Degradation

This compound is susceptible to oxidation, primarily at the sulfur atom within the cephem ring. The use of oxidizing agents like hydrogen peroxide can induce the formation of sulfoxide derivatives.

Experimental Protocol for Oxidative Degradation

A common method for inducing oxidative degradation in a laboratory setting involves treating a solution of Cephradine with hydrogen peroxide.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

Stress Condition: Add a solution of hydrogen peroxide (e.g., 3-30% v/v) to the Cephradine solution.

-

Incubation: Store the mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for a defined period (e.g., up to 7 days), monitoring the degradation periodically.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent drug and its degradation products.

Photodegradation

Exposure to light, particularly in the UV region, can lead to the degradation of this compound. The presence of certain substances, such as dissolved organic matter, can stimulate this process. Abiotic hydrolysis and direct photolysis are considered primary elimination processes for cephradine in surface water.[3]

Factors Influencing Photodegradation

-

pH: The photodegradation of cephradine is pH-dependent.

-

Light Source: The rate and pathway of photodegradation are dependent on the wavelength and intensity of the light source.

-

Photosensitizers: The presence of compounds that can absorb light and transfer the energy to cephradine can accelerate its degradation.

Thermal Degradation

Elevated temperatures can induce the degradation of this compound, both in the solid state and in solution. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable tools for studying the thermal stability and degradation kinetics of the compound.

For many cephalosporins, thermal degradation begins with the loss of water of hydration, followed by the decomposition of the core structure at higher temperatures.

Experimental Protocol for Thermal Degradation Analysis

-

Instrumentation: Utilize a simultaneous TGA/DSC instrument.

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 3-7 mg) into an aluminum crucible.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 5, 7, 10, or 12 °C/min) up to a final temperature of around 500 °C.

-

Data Analysis: Analyze the resulting TGA (mass loss versus temperature) and DSC (heat flow versus temperature) curves to determine the temperatures of dehydration and decomposition. Kinetic parameters, such as activation energy, can be calculated from data obtained at multiple heating rates using isoconversional methods.

Key Degradation Byproducts

The primary degradation of this compound often involves modifications to the β-lactam ring and the side chains.

| Degradation Pathway | Major Byproducts |

| Hydrolysis | Diketopiperazine-type compounds, open-ring forms |

| Oxidation | Sulfoxide derivatives |

| Photodegradation | Complex mixture of photoproducts |

| Thermal | Dehydrated form, various decomposition fragments |

Analytical Methodologies for Degradation Studies

Stability-indicating analytical methods are essential for separating and quantifying this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

Example HPLC Method for Stability-Indicating Analysis

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., sodium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance (e.g., 220 nm or 254 nm).

-

Temperature: Ambient or controlled column temperature (e.g., 40 °C).

A more rapid UHPLC method has also been developed:

-

Column: Accucore aQ, 2.6 µm, 50 mm × 2.1 mm.

-

Mobile Phase: 95% 25 mM Ammonium acetate pH 5.0 and 5% Acetonitrile.

-

Flow Rate: 0.6 mL/min.

-

Temperature: 50 °C.

-

Detection: UV at 254 nm.[4]

Workflow for Forced Degradation Study

Conclusion

The degradation of this compound is a complex process influenced by multiple factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways involve hydrolysis leading to the formation of diketopiperazine derivatives, oxidation of the sulfur atom, and photodegradation. A thorough understanding of these pathways and the resulting byproducts, facilitated by robust stability-indicating analytical methods, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. This guide provides a foundational understanding for researchers and professionals in the field to design and execute comprehensive stability and degradation studies.

References

- 1. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Cephradine Monohydrate Through the Body: A Technical Guide to its Pharmacokinetics and Tissue Distribution in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of Cephradine Monohydrate in various animal models. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex processes, this document serves as a vital resource for professionals in drug development and preclinical research.

Pharmacokinetic Profile of this compound

Cephradine, a first-generation cephalosporin antibiotic, exhibits rapid absorption and widespread distribution in animal models. It is primarily excreted unchanged in the urine. The following tables summarize key pharmacokinetic parameters observed in different species following various routes of administration.

Table 1: Pharmacokinetic Parameters of Cephradine in Rats

| Route of Administration | Dose | Cmax (µg/mL) | Tmax (min) | Half-life (t½) (h) | Reference |

| Oral | Not Specified | Wide Range | 30 - 150 | ~1 | [1][2] |

| Intravenous | Not Specified | - | - | ~1 | [1][2] |

Table 2: Pharmacokinetic Parameters of Cephradine in Dogs

| Route of Administration | Dose | Cmax (µg/mL) | Tmax (min) | Half-life (t½) (h) | Reference |

| Oral | Not Specified | Wide Range | 30 - 150 | ~1 | [1][2] |

| Intravenous | Not Specified | - | - | ~1 | [1][2] |

Table 3: Pharmacokinetic Parameters of Cephradine in Broiler Chickens

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Intravenous | 20 | - | - | 2.79 ± 0.047 | - | [3] |

| Oral | 20 | 25.65 ± 0.934 | 2.61 ± 0.025 | - | 85.91 ± 1.96 | [3] |

| Intramuscular | 50 | 8.863 | - | 0.859 | 59.386 | [4] |

| Subcutaneous | 50 | 8.773 | - | 2.652 | 84.50 | [4] |

| Oral | 50 | 5.79 | 1.38 | 1.74 | 97.97 | [4] |

Note: Data presented as Mean ± Standard Deviation where available.

Tissue Distribution of this compound

Upon administration, cephradine distributes to various tissues, with the highest concentrations consistently found in the kidneys and liver. This pattern reflects its primary route of elimination through renal excretion.

Table 4: Tissue Distribution of Cephradine in Rats Following Oral Administration

| Tissue | Concentration Relative to Plasma | Time Post-dose | Reference |

| Kidneys | ~8 times higher | 45 min - 6 h | [1][2] |

| Liver | ~3 times higher | 45 min - 6 h | [1][2] |

Note: Cephradine was found to be widely distributed throughout other body tissues, though at lower concentrations.

Table 5: Tissue Residues of Cephradine in Broiler Chickens Following Repeated Oral Administration (50 mg/kg twice daily for 5 days)

| Tissue | Detectable Level after 48h | Reference |

| Intestine | Yes | [4] |

| Other Tissues | Not Detected | [4] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of cephradine's pharmacokinetics and tissue distribution.

Animal Models and Drug Administration

-

Animal Species: Common models include rats (Sprague-Dawley), dogs (beagle), rabbits (New Zealand White), and broiler chickens.[1][4][5]

-

Housing and Acclimatization: Animals are housed in controlled environments with standard diet and water ad libitum. A suitable acclimatization period is allowed before the experiment.

-

Drug Formulation: this compound is typically dissolved or suspended in a suitable vehicle, such as water or saline, for administration.

-

Routes of Administration:

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration. Common collection sites include the retro-orbital sinus or tail vein in rats and cephalic or saphenous veins in larger animals. Blood is typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to obtain plasma, which is then stored frozen until analysis.

-

Tissue Sampling: For tissue distribution studies, animals are euthanized at various time points. Tissues of interest (e.g., kidneys, liver, lung, muscle, brain) are rapidly excised, weighed, and rinsed with cold saline. Tissue samples are then homogenized in a suitable buffer and stored frozen.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and robust method for the quantification of cephradine in biological matrices.[6][7]

-

Sample Preparation:

-

Plasma/Serum: Proteins are precipitated by adding an agent like perchloric acid or acetonitrile, followed by centrifugation to obtain a clear supernatant for injection.[6]

-

Tissue Homogenates: Following homogenization, proteins are precipitated, and the sample is centrifuged. The resulting supernatant may require further cleanup using solid-phase extraction (SPE) cartridges to remove interfering substances.[6]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used.[7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the mobile phase is optimized for peak shape and retention.[7]

-

Detection: UV detection at a wavelength of approximately 254-260 nm is standard for cephradine.[7]

-

-

Quantification: The concentration of cephradine in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of cephradine.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for a typical pharmacokinetic study of cephradine.

References

- 1. Cephradine: absorption, excretion, and tissue distribution in animals of a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephradine: Absorption, Excretion, and Tissue Distribution in Animals of a New Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jvmr.journals.ekb.eg [jvmr.journals.ekb.eg]

- 5. Pharmacokinetics of Cephalexin after Intravenous and Single and Multiple Intramuscular Administration to Rabbit [ibimapublishing.com]

- 6. Qualitative and quantitative analysis of cephradine in biological materials by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

In-Depth Technical Guide: Cephradine Monohydrate Solubility and Dissolution Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and dissolution properties of Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The information presented herein is intended to support research, formulation development, and quality control activities by providing key physicochemical data, detailed experimental protocols, and an exploration of the factors influencing its behavior in solution.

Physicochemical Properties of this compound

This compound is a white, crystalline powder. It is a zwitterionic compound, containing both an acidic carboxyl group and a basic amino group, which dictates its pH-dependent solubility.[1][2] The presence of these ionizable groups is a critical factor in its dissolution behavior in various physiological and non-physiological environments.

| Property | Value | Reference |

| Molecular Formula | C16H19N3O4S·H2O | [3] |

| Molecular Weight | 367.42 g/mol | [3] |

| pKa1 (carboxyl group) | ~2.6 | [4] |

| pKa2 (amino group) | ~7.3 | [4] |

| Melting Point | 140-142 °C (with decomposition) | [4] |

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound exhibits variable solubility depending on the solvent system, pH, and temperature.

Aqueous Solubility and pH-Dependence

The solubility of this compound in aqueous media is significantly influenced by pH. As an amphoteric molecule, it exhibits its lowest solubility at its isoelectric point and higher solubility in both acidic and alkaline conditions.

A study on Cephradine form 1 (a relevant crystalline form) demonstrated this pH-dependent solubility profile at various temperatures.[5] The solubility initially decreases as the pH moves from acidic towards the isoelectric point, and then increases as the pH becomes more alkaline.[5] While temperature has an effect, it is less pronounced than the effect of pH.[5][6]

Table 1: Aqueous Solubility of Cephradine (form 1) as a Function of pH and Temperature

| pH | Solubility (mg/mL) at 283.15 K (10°C) | Solubility (mg/mL) at 298.15 K (25°C) | Solubility (mg/mL) at 308.15 K (35°C) |

| 1.45 | Data not available | > 10.0 | > 10.0 |

| 2.50 | Data not available | ~8.0 | ~8.5 |

| 4.50 | Data not available | ~2.0 (minimum solubility) | ~2.2 (minimum solubility) |

| 6.80 | Data not available | ~4.0 | ~4.5 |

| 8.57 | Data not available | > 10.0 | > 10.0 |

| Data is extrapolated and interpreted from graphical representations in the cited literature and should be considered approximate.[5] |

Solubility in Organic Solvents

The solubility of this compound in various organic solvents has been reported, though quantitative data is limited for some solvents.

Table 2: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility | Reported Value (mg/mL) | Reference |

| Water | Sparingly soluble | 4 | [3][7] |

| Methanol | Soluble in 70 parts | ~14.3 | [2] |

| Ethanol | Slightly soluble | < 1 | [3] |

| DMSO | Insoluble | Insoluble | [3][7] |

| Propylene Glycol | Soluble | Data not available | [4] |

| Acetone | Slightly soluble | Data not available | [4] |

| Chloroform | Practically insoluble | Data not available | [4] |

| Ether | Practically insoluble | Data not available | [4] |

Dissolution Characteristics

The dissolution rate of this compound from a solid dosage form is a critical factor for its absorption and subsequent bioavailability.

USP Dissolution Testing

The United States Pharmacopeia (USP) provides standardized methods for the dissolution testing of Cephradine capsules and tablets. These methods are essential for quality control and ensuring batch-to-batch consistency.

Table 3: USP Dissolution Test Parameters for Cephradine Dosage Forms

| Parameter | Cephradine Capsules | Cephradine Tablets |

| Apparatus | USP Apparatus 1 (Basket) | USP Apparatus 2 (Paddle) |

| Medium | 0.12 N Hydrochloric Acid | 0.12 N Hydrochloric Acid |

| Volume | 900 mL | 900 mL |

| Rotation Speed | 100 rpm | 75 rpm |

| Time | 45 minutes | 60 minutes |

| Acceptance Criteria | Not less than 75% (Q) of the labeled amount is dissolved. | Not less than 85% (Q) of the labeled amount is dissolved. |

Factors Influencing Dissolution Rate

Several factors can influence the dissolution rate of this compound from a pharmaceutical dosage form:

-

pH of the Dissolution Medium: As with solubility, the dissolution rate is pH-dependent. In acidic media, such as the stomach, the dissolution is expected to be relatively rapid.

-

Solid-State Properties: The crystalline form (polymorphism), particle size, and surface area of the this compound powder can significantly impact the dissolution rate. Smaller particle sizes generally lead to a faster dissolution rate due to the increased surface area available for solvent interaction.

-

Formulation Excipients: Binders, disintegrants, lubricants, and other excipients in the tablet or capsule formulation can either enhance or retard the dissolution process.

-

Manufacturing Process: Parameters such as compaction force during tableting can affect the porosity and hardness of the tablet, thereby influencing its disintegration and dissolution characteristics.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and dissolution of this compound.

Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature.

Materials:

-

This compound powder

-

Selected solvent (e.g., purified water, pH buffers, organic solvents)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter (for aqueous solutions)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.

Procedure:

-

Add an excess amount of this compound powder to a series of vials. The excess solid should be visually present throughout the experiment.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.

-

The determined concentration represents the equilibrium solubility of this compound in the tested solvent under the specified conditions.

Protocol for USP Dissolution Testing of Cephradine Tablets

This protocol is based on the USP monograph for Cephradine Tablets.

Objective: To determine the percentage of this compound that dissolves from a tablet formulation under specified conditions within a set time.

Materials:

-

Cephradine tablets

-

USP Apparatus 2 (Paddle)

-

Dissolution vessels (900 mL capacity)

-

Water bath with temperature control

-

0.12 N Hydrochloric Acid

-

UV-Vis Spectrophotometer or HPLC system

-

Syringes and filters for sampling

Procedure:

-

Prepare the dissolution medium (0.12 N HCl) and deaerate it.

-

Fill each dissolution vessel with 900 mL of the medium.

-

Equilibrate the medium to 37 ± 0.5 °C.

-

Place one Cephradine tablet in each vessel.

-

Immediately start the paddle rotation at 75 rpm.

-

After 60 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

-

Filter the samples immediately.

-

Dilute the filtered samples with the dissolution medium to a suitable concentration for analysis.

-

Measure the absorbance of the sample solutions at the wavelength of maximum absorbance (approximately 255 nm) using a UV-Vis spectrophotometer, or analyze by a validated HPLC method.

-

Calculate the percentage of the labeled amount of Cephradine dissolved using a standard solution of known concentration.

Logical Relationships and Signaling Pathways

The solubility and dissolution of this compound are governed by a series of interconnected physicochemical factors. Understanding these relationships is crucial for predicting its behavior and for rational formulation design.

References

Spectroscopic Analysis of Cephradine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for these analyses. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development, quality control, and analysis of this important pharmaceutical compound.

Introduction to this compound

Cephradine is a semi-synthetic, broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its bactericidal action results from the inhibition of bacterial cell wall synthesis. The monohydrate form is commonly used in pharmaceutical formulations. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and quantitative analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of Cephradine provide detailed information about its chemical environment.

Table 1: Predicted ¹H NMR Spectroscopic Data for Cephradine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.35 | m | Aromatic CH |

| 5.85 | d | H-7 |

| 5.45 | d | H-6 |

| 5.15 | s | CH (cyclohexadienyl) |

| 3.55 | m | CH2 (cyclohexadienyl) |

| 3.45 | d | CH2-S |

| 2.80 | m | CH2 (cyclohexadienyl) |

| 2.15 | s | CH3 |

Note: The data presented is based on predicted spectra from the Human Metabolome Database and may vary from experimental values.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cephradine

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C=O (carboxyl) |

| 172.0 | C=O (amide) |

| 168.0 | C=O (β-lactam) |

| 135.0 | Aromatic C |

| 130.0 | Aromatic C |

| 128.0 | Aromatic C |

| 125.0 | Aromatic C |

| 60.0 | C-6 |

| 58.0 | C-7 |

| 57.0 | CH (cyclohexadienyl) |

| 30.0 | CH2-S |

| 28.0 | CH2 (cyclohexadienyl) |

| 25.0 | CH2 (cyclohexadienyl) |

| 21.0 | CH3 |

Note: The data presented is based on predicted spectra from the Human Metabolome Database and may vary from experimental values.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its key structural features.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3500 | O-H stretch | Water of hydration |

| 3200 - 3400 | N-H stretch | Amine and Amide |

| 3000 - 3100 | C-H stretch | Aromatic and Olefinic |

| 2850 - 2950 | C-H stretch | Aliphatic |

| 1750 | C=O stretch | β-Lactam carbonyl[3][4] |

| 1680 | C=O stretch | Amide I |

| 1640 | C=O stretch | Carboxylate |

| 1520 | N-H bend | Amide II |

| 1370 | C-H bend | Methyl |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of Cephradine. The absorption maximum is influenced by the solvent used.

Table 4: UV-Vis Absorption Data for Cephradine

| Solvent | λmax (nm) |

| Water | 254[5][6][7][8] |

| Methanol | ~260 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube to a final volume of 0.6-0.7 mL.

-

Ensure the solution is clear and free of any particulate matter.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is usually presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., deionized water or methanol).[5]

-

Ensure the solid is completely dissolved.

-

Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.

Instrumentation and Data Acquisition:

-

Instrument: A double-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[5]

-

For quantitative measurements, measure the absorbance of the standard and sample solutions at the λmax.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample handling to final data interpretation and structural confirmation.

Caption: Workflow for Spectroscopic Analysis of this compound.

The interpretation of the collective spectroscopic data allows for the unambiguous confirmation of the chemical structure of this compound. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups such as the β-lactam ring, amide, carboxylic acid, and the water of hydration. Finally, the UV-Vis spectrum serves as a reliable tool for quantitative determination in various matrices. Together, these techniques provide a comprehensive spectroscopic profile essential for the quality assurance of this vital antibiotic.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0015428) [hmdb.ca]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0015428) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijrpr.com [ijrpr.com]

- 6. researchgate.net [researchgate.net]

- 7. article.aascit.org [article.aascit.org]

- 8. [PDF] UV spectrophotometric assay of different brands of cephradine | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Cephradine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for determining the antimicrobial susceptibility of Cephradine Monohydrate against clinically relevant bacteria. The following information is synthesized from established guidelines and scientific literature to ensure robust and reproducible results in a research and development setting.

Introduction to this compound

Cephradine is a first-generation cephalosporin antibiotic that exhibits broad-spectrum activity against a variety of Gram-positive and some Gram-negative bacteria.[1][2][3] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1][2][3][4] Cephradine binds to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][4] This binding inactivates the PBPs, disrupting the cell wall's structural integrity and leading to cell lysis and death.[1][2][4] Bacterial resistance to Cephradine can emerge, most commonly through the production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic, rendering it ineffective.[1]

Antimicrobial Susceptibility Testing (AST) Methods

Standardized methods for AST are crucial for the accurate assessment of an antimicrobial agent's efficacy. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these tests.[1][5] The two most common methods for quantitative AST of Cephradine are Broth Microdilution and Disk Diffusion.

Broth Microdilution Method (Determination of Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Experimental Protocol:

-

Preparation of Cephradine Stock Solution:

-

Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer recommended by CLSI/EUCAST). The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

-

Preparation of Microdilution Plates:

-

Using a multi-channel pipette, perform serial two-fold dilutions of the Cephradine stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

The typical range of concentrations to test for Cephradine can vary, but a common starting point is 0.06 to 64 µg/mL.

-

Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or Tryptic Soy Broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Cephradine at which there is no visible growth.

-

The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the interpretive criteria provided by the latest CLSI M100 or EUCAST breakpoint tables. Note: These breakpoints are subject to change and the most current versions of the CLSI and EUCAST documents should always be consulted.

-

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Experimental Protocol:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Cephradine Disks:

-

Aseptically apply a paper disk impregnated with 30 µg of Cephradine onto the surface of the inoculated MHA plate.

-

Ensure the disk is in firm contact with the agar. If multiple antibiotics are being tested on the same plate, they should be placed at least 24 mm apart.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the Cephradine disk to the nearest millimeter using a ruler or calipers.

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the interpretive criteria in the latest CLSI M100 or EUCAST breakpoint tables.

-

Quality Control (QC)

Performing regular quality control is essential to ensure the accuracy and reproducibility of AST results. This involves testing reference strains with known susceptibility profiles alongside the clinical isolates.

QC Strains and Expected Ranges:

| Quality Control Strain | Method | Cephradine Concentration/Disk Load | Expected MIC Range (µg/mL) | Expected Zone Diameter Range (mm) |

| Escherichia coli ATCC® 25922™ | Broth Microdilution | N/A | Consult latest CLSI/EUCAST tables | N/A |

| Disk Diffusion | 30 µg | N/A | Consult latest CLSI/EUCAST tables | |

| Staphylococcus aureus ATCC® 25923™ | Broth Microdilution | N/A | Consult latest CLSI/EUCAST tables | N/A |

| Disk Diffusion | 30 µg | N/A | Consult latest CLSI/EUCAST tables | |

| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | N/A | Consult latest CLSI/EUCAST tables | N/A |

| Disk Diffusion | 30 µg | N/A | Consult latest CLSI/EUCAST tables |

Note: The expected ranges for QC strains are updated periodically. It is critical to refer to the most current CLSI M100 or EUCAST QC tables for the acceptable ranges.[6]

Data Presentation

Summarizing quantitative data in a structured format is crucial for analysis and comparison.

Table 1: Example MIC Distribution Data for Cephradine

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 100 | 1 | 4 | ≤0.5 - >64 |

| Escherichia coli | 100 | 8 | 32 | 1 - >64 |

| Klebsiella pneumoniae | 100 | 16 | >64 | 2 - >64 |

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Example Zone Diameter Distribution Data for Cephradine (30 µg disk)

| Organism | Number of Isolates | Zone Diameter Range (mm) | % Susceptible | % Intermediate | % Resistant |

| Staphylococcus aureus | 100 | 15 - 28 | 92 | 5 | 3 |

| Escherichia coli | 100 | 6 - 22 | 65 | 10 | 25 |

| Klebsiella pneumoniae | 100 | 6 - 18 | 40 | 15 | 45 |

Interpretive categories are based on current CLSI/EUCAST guidelines.

Visualizations

Mechanism of Action and Resistance

Caption: Cephradine's mechanism of action and the β-lactamase resistance pathway.

Experimental Workflow: Broth Microdilution AST

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Cephradine.

Experimental Workflow: Disk Diffusion AST

Caption: Workflow for performing Disk Diffusion susceptibility testing for Cephradine.

References

Cephradine Monohydrate encapsulation techniques for controlled release studies

Application Notes & Protocols for Cephradine Monohydrate Encapsulation

Introduction

Cephradine is a first-generation cephalosporin antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] However, like many β-lactam antibiotics, its stability and pharmacokinetic profile can be challenging. Encapsulation technologies offer a promising approach to protect the drug from degradation, improve stability, and achieve controlled or sustained release, thereby enhancing therapeutic efficacy and patient compliance.[1][3][4][5] This document provides an overview of common encapsulation techniques, relevant characterization methods, and detailed protocols for researchers in drug development.

Overview of Encapsulation Techniques

Several methods have been successfully employed to encapsulate this compound for controlled release studies. The choice of technique often depends on the desired particle size, release kinetics, and the physicochemical properties of the selected polymer.

-

Microencapsulation: This technique involves enclosing Cephradine in micrometer-sized particles.[6] Common methods include:

-

Solvent Evaporation: This widely used method involves emulsifying a polymer solution containing the drug in an immiscible continuous phase, followed by the evaporation of the solvent to form solid microspheres.[7][8][9] It is a robust technique suitable for a variety of polymers.[10]

-

Coacervation: This method involves the phase separation of a polymer solution to form a coating around the drug particles.[11] In one study, Cephradine was microencapsulated using ethyl cellulose via coacervation.[11]

-

-

Nanoencapsulation: Reducing particle size to the nanometer range can improve bioavailability and stability.[1][2] Nanotechnology-based approaches like lipid-based nanocarriers (e.g., solid lipid nanoparticles) and polymeric nanoparticles can effectively shield the β-lactam ring from hydrolysis and modulate drug delivery.[2][3] A method combining reactive precipitation and liquid anti-solvent precipitation has been used to produce nanosized Cephradine (200-400 nm) with a significantly increased specific surface area.[12]

-

Hydrogel-Based Systems: Hydrogels are crosslinked polymeric networks that can absorb large amounts of water and are ideal for encapsulating hydrophilic drugs like Cephradine.[13][14] These systems can be designed to be stimuli-responsive (e.g., pH-sensitive), allowing for targeted drug release.[13][14] Studies have demonstrated the use of chitosan/guar gum and carrageenan/PVA hydrogels for the controlled release of Cephradine.[13][14][15]

Data Presentation: Comparison of Encapsulation Systems

The following tables summarize quantitative data from various studies on Cephradine encapsulation.

Table 1: Performance of Different Cephradine Encapsulation Formulations

| Encapsulation Technique | Polymer/Matrix System | Key Findings | Reference |

|---|---|---|---|

| Coacervation | Ethyl Cellulose (1:1 core/wall ratio) | Bioavailability was higher than commercial capsules. Release kinetics followed the Higuchi model. | [11] |

| Hydrogel Entrapment | Chitosan/Guar Gum (crosslinked with TEOS) | pH-sensitive swelling; maximum at acidic pH. The CGP100 formulation released 85% of the drug in 130 minutes in PBS. | [13] |

| Hydrogel Entrapment | Kappa Carrageenan/PVA (crosslinked with APTES) | pH-responsive behavior. The AP 5 formulation released 85.5% of the drug in a controlled manner over 7.5 hours in Simulated Intestinal Fluid (SIF). | [14][15] |

| Nanosizing | Reactive & Anti-Solvent Precipitation | Particle size reduced to 200-400 nm. The specific surface area increased from 2.95 to 10.87 m²/g, improving dissolution. |[12] |

Experimental Workflows and Signaling Pathways

Experimental Protocols

Protocol 1: Microencapsulation of Cephradine by Solvent Evaporation

This protocol is a generalized procedure based on the principles of the o/w emulsion solvent evaporation technique.[7][9][10]

Materials:

-

This compound

-

Polymer (e.g., Ethyl Cellulose, PLGA)

-

Volatile Organic Solvent (e.g., Dichloromethane, Acetone)

-

Aqueous Phase: Deionized water

-

Emulsifying/Stabilizing Agent (e.g., 0.1% Tween 80 or Polyvinyl Alcohol)

-

Liquid Paraffin or Water (for o/o or o/w emulsion respectively)

-

Washing Agent (e.g., n-hexane to remove residual oil)

-

Magnetic stirrer, Homogenizer, Filtration apparatus

Procedure:

-

Preparation of Organic Phase: Dissolve a pre-weighed amount of the polymer in the organic solvent to form a clear solution.

-

Drug Dispersion: Add the accurately weighed this compound to the polymer solution and mix thoroughly to achieve a uniform dispersion.

-

Preparation of Continuous Phase: In a separate beaker, prepare the continuous phase. For an o/w emulsion, this will be an aqueous solution containing the emulsifying agent. For an o/o emulsion, this could be liquid paraffin containing a surfactant like Tween 80.[7]

-

Emulsification: Add the organic (drug-polymer) phase dropwise to the continuous phase under continuous agitation with a magnetic stirrer or homogenizer. The speed and duration of stirring are critical for controlling the final particle size. Continue stirring until a stable emulsion is formed.[9]

-

Solvent Evaporation: Continue stirring the emulsion at room temperature (or under gentle heat, depending on the solvent's boiling point) for 2-4 hours to allow the organic solvent to evaporate completely from the dispersed droplets.[7] This process solidifies the droplets into microparticles.

-

Harvesting: Collect the hardened microparticles by filtration or centrifugation.

-

Washing: Wash the collected microparticles several times with a suitable washing agent (e.g., n-hexane for o/o emulsions, deionized water for o/w) to remove any residual processing aids (like paraffin oil or emulsifier).[7]

-

Drying: Dry the washed microparticles in a desiccator or a vacuum oven at an appropriate temperature until a constant weight is achieved. Store the final product in a tightly sealed container.

Protocol 2: Characterization of Cephradine-Loaded Microparticles

A. Determination of Drug Loading and Encapsulation Efficiency

-

Accurately weigh a specific amount of the dried microparticles.

-

Dissolve the microparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., Dichloromethane followed by extraction into a buffer).

-

Filter the solution to remove any insoluble matter.

-

Analyze the concentration of Cephradine in the solution using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[16][17]

-

Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

-

DL (%) = (Weight of drug in microparticles / Total weight of microparticles) x 100

-

EE (%) = (Actual drug loading / Theoretical drug loading) x 100

-

B. Particle Size and Surface Morphology Analysis

-

Mount a small sample of the dry microparticle powder onto a metal stub using double-sided adhesive tape.

-

Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging under the electron beam.

-

Analyze the sample using a Scanning Electron Microscope (SEM).[18][19] Capture images at different magnifications to observe the particle shape (e.g., spherical), surface texture (e.g., smooth or porous), and to measure the particle size distribution using the microscope's software.

C. In Vitro Drug Release Study

This protocol is based on the sample and separate method, often using a USP dissolution apparatus.[13][20]

Materials:

-

Cephradine-loaded microparticles

-

Release Medium: Phosphate Buffered Saline (PBS, pH 7.4), Simulated Gastric Fluid (SGF, pH 1.2), or Simulated Intestinal Fluid (SIF, pH 6.8).[13][14]

-

USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle) or a shaking incubator.

-

Centrifuge or filtration system (e.g., syringe filters with low drug-binding properties).[21]

-

Analytical instrument (HPLC or UV-Vis Spectrophotometer).

Procedure:

-

Accurately weigh an amount of microparticles equivalent to a known dose of Cephradine and place it into the dissolution vessel containing a known volume of pre-warmed (37°C) release medium.

-

Begin agitation at a constant speed (e.g., 50-100 rpm).

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium.

-

Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.[20]

-

Separate the released drug from the microparticles in the collected sample by centrifugation or filtration.[20][22] This step is critical to ensure only the dissolved drug is measured.

-

Analyze the concentration of Cephradine in the supernatant/filtrate using a validated analytical method.

-

Calculate the cumulative percentage of drug released at each time point and plot the data to obtain the drug release profile.

References

- 1. mathewsopenaccess.com [mathewsopenaccess.com]

- 2. mathewsopenaccess.com [mathewsopenaccess.com]

- 3. researchgate.net [researchgate.net]

- 4. Microencapsulation: A promising technique for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microencapsulation for the Therapeutic Delivery of Drugs, Live Mammalian and Bacterial Cells, and Other Biopharmaceutics: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. 2024.sci-hub.box [2024.sci-hub.box]

- 10. kinampark.com [kinampark.com]

- 11. In vitro and in vivo studies on microcapsules and tabletted microcapsules of cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation and characterization of uniform nanosized cephradine by combination of reactive precipitation and liquid anti-solvent precipitation under high gravity environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Controlled release of cephradine by biopolymers based target specific crosslinked hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fabrication of novel carrageenan based stimuli responsive injectable hydrogels for controlled release of cephradine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Kinetic Spectrophotometric Determination of Certain Cephalosporins in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microparticles for Drug Delivery - FIB-SEM - Pharmaceutical Research - Life in Atomic Resolution [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impact of Membranes on In Vitro Release Assessment: a Case Study Using Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Use of Cephradine Monohydrate in Combination with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic use of Cephradine Monohydrate in combination with other antibiotics. The information is intended to guide researchers and drug development professionals in designing and conducting in vitro and in vivo studies to explore novel antibiotic combinations.

Introduction

Cephradine is a first-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). While effective against a range of Gram-positive and some Gram-negative bacteria, its efficacy can be limited by bacterial resistance mechanisms, most notably the production of β-lactamase enzymes. Combining Cephradine with other antibiotics, such as β-lactamase inhibitors or aminoglycosides, can overcome resistance, broaden the spectrum of activity, and in some cases, produce a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual agents.

Combination of Cephradine with β-Lactamase Inhibitors

The primary mechanism of resistance to β-lactam antibiotics like Cephradine is the enzymatic degradation by bacterial β-lactamases. β-lactamase inhibitors, such as clavulanic acid and sulbactam, are structurally similar to β-lactam antibiotics and act as "suicide inhibitors." They bind to the active site of the β-lactamase enzyme, leading to its irreversible inactivation and thereby protecting the partner antibiotic from hydrolysis.

Mechanism of Action: Cephradine and Clavulanic Acid

The synergistic interaction between Cephradine and a β-lactamase inhibitor like clavulanic acid is a well-established strategy to combat resistance in β-lactamase-producing bacteria.

In Vitro Synergy Data

Studies have demonstrated the enhanced efficacy of Cephradine when combined with β-lactamase inhibitors against resistant strains of Escherichia coli. While specific Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) index data from checkerboard assays are the gold standard for quantifying synergy, some studies have reported significant increases in the susceptibility of bacterial isolates.

| Combination | Bacterial Strain | Observation |

| Cephradine + Clavulanic Acid | β-lactamase-producing E. coli | Up to 57.5% increase in sensitivity[1] |

| Cephradine + Sulbactam | β-lactamase-producing E. coli | Up to 70.0% increase in sensitivity[1] |

Note: Data is based on disk diffusion methods and represents the percentage increase in the number of sensitive isolates.

A study investigating triple antibiotic combinations against extensively drug-resistant Methicillin-Resistant Staphylococcus aureus (MRSA) reported a synergistic interaction between amoxicillin/clavulanic acid and cephradine.

| Combination | Bacterial Strain | FIC Index | Interpretation |

| Amoxicillin/Clavulanic Acid + Cephradine | MRSA | 0.281 | Synergy |

Combination of Cephradine with Aminoglycosides

The combination of a cell wall synthesis inhibitor, like Cephradine, with an aminoglycoside, which inhibits protein synthesis, can lead to synergistic bactericidal activity. The proposed mechanism involves the disruption of the bacterial cell wall by Cephradine, which facilitates the intracellular uptake of the aminoglycoside, allowing it to reach its ribosomal target in higher concentrations.

Mechanism of Synergy: Cephradine and Aminoglycosides

The synergy between Cephradine and an aminoglycoside is believed to be a multi-step process.

Considerations for Combination Therapy

While the combination of cephalosporins and aminoglycosides can be effective, there is a potential for increased nephrotoxicity.[2][3] Therefore, careful monitoring of renal function is crucial when exploring this combination. The specific concentrations at which nephrotoxicity becomes a significant concern in the context of synergistic dosing regimens require further investigation.

Experimental Protocols

The following are detailed protocols for determining the synergistic activity of Cephradine in combination with other antibiotics.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Materials:

-

This compound powder

-

Second antibiotic (e.g., Clavulanic Acid, Gentamicin)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain of interest (e.g., E. coli ATCC 25922, MRSA ATCC 43300)

-

Sterile pipette tips and reservoirs

-

Multichannel pipette

-

Incubator (37°C)

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare Antibiotic Stock Solutions: Prepare stock solutions of Cephradine and the second antibiotic in a suitable solvent at a concentration of 10 mg/mL. Filter-sterilize the solutions.

-

Determine MIC of Individual Antibiotics: Before performing the checkerboard assay, determine the MIC of each antibiotic individually against the target bacterial strain using the broth microdilution method according to CLSI guidelines.

-

Prepare Antibiotic Dilutions in the Plate:

-

In a 96-well plate, add 50 µL of CAMHB to all wells.

-

Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of Cephradine. Start with a concentration four times the MIC in the first column.

-

Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the second antibiotic. Start with a concentration four times the MIC in the first row.

-

Column 11 should contain only the dilutions of Cephradine (to re-determine its MIC).

-

Row H should contain only the dilutions of the second antibiotic (to re-determine its MIC).

-

Well H12 should contain only broth and bacteria (growth control).

-

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate the Plate: Add 50 µL of the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MICs and Calculate FIC Index:

-

After incubation, visually inspect the plate for turbidity or use a microplate reader to measure absorbance. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

-

The FIC for each antibiotic is calculated as: FIC = MIC of antibiotic in combination / MIC of antibiotic alone.

-

The FIC index for each well is the sum of the FICs for each antibiotic: FIC Index = FIC of Cephradine + FIC of the second antibiotic.

-

The FIC index for the combination is the lowest FIC index value obtained.

-

-

Interpretation:

-

Synergy: FIC index ≤ 0.5

-

Additive: 0.5 < FIC index ≤ 1

-

Indifference: 1 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Materials:

-

Same as for the checkerboard assay

-

Sterile culture tubes